Product packaging for Diumide-K(Cat. No.:CAS No. 84788-22-7)

Diumide-K

Cat. No.: B1260342
CAS No.: 84788-22-7
M. Wt: 405.3 g/mol
InChI Key: OBQXJHXAVCXBHK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diumide-K is a chemical entity composed of Furosemide (40 mg) and Potassium Chloride (600 mg) for research applications . The compound is presented in a specialized bilayer formulation, with the potassium chloride incorporated into a controlled-release system to ensure prolonged and sustained availability during experimental procedures . Furosemide is a potent loop diuretic that functions by specifically inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, thereby blocking the reabsorption of sodium, chloride, and water . This action makes it a valuable tool for researchers studying renal physiology, electrolyte balance, and fluid dynamics. The inclusion of Potassium Chloride serves to counteract the potassium-wasting effect induced by Furosemide, providing a stable model for investigating electrolyte homeostasis and diuretic mechanisms . This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research purposes and is not to be used as a pharmaceutical product for human or veterinary diagnostic or therapeutic use, or for any clinical applications. Researchers should handle this product in accordance with good laboratory practices and all applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11Cl2KN2O5S B1260342 Diumide-K CAS No. 84788-22-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84788-22-7

Molecular Formula

C12H11Cl2KN2O5S

Molecular Weight

405.3 g/mol

IUPAC Name

potassium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;chloride

InChI

InChI=1S/C12H11ClN2O5S.ClH.K/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);1H;/q;;+1/p-1

InChI Key

OBQXJHXAVCXBHK-UHFFFAOYSA-M

SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Cl-].[K+]

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Cl-].[K+]

Synonyms

Diumide-K
Diumide-K continus

Origin of Product

United States

Scientific Research Applications

Heart Failure Management

Diumide-K has shown significant benefits in managing patients with heart failure. A comparative study involving elderly patients with cardiac failure demonstrated that the combination of furosemide and potassium chloride in this compound resulted in:

  • Higher Serum Potassium Levels : Patients exhibited significantly improved potassium levels compared to those receiving separate potassium supplements.
  • Enhanced Heart Function : The combined therapy led to better overall heart function.
  • Improved Patient Satisfaction : Patients preferred the single-tablet regimen over taking separate medications .

Chronic Renal Insufficiency

In cases of chronic renal insufficiency, this compound has been effective in managing fluid retention while preventing hypokalemia. Studies indicate that patients receiving long-term furosemide therapy benefit from the potassium supplementation provided by this compound, which helps maintain electrolyte balance and reduces the risk of complications associated with low potassium levels .

Pharmacological Properties

The pharmacodynamics of this compound reveal that furosemide acts by inhibiting sodium reabsorption in the ascending loop of Henlé, leading to increased urine production. The presence of potassium chloride is crucial as it counters the hypokalemic effect induced by furosemide, ensuring that patients maintain adequate potassium levels during treatment .

Comparative Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • A crossover study involving patients on long-term furosemide therapy showed that the combination with this compound significantly raised plasma potassium levels compared to furosemide alone.
  • Another study found that while both this compound and Burinex K (another diuretic combination) improved potassium levels, this compound was preferred for its convenience and patient compliance .

Safety Profile

The safety profile of this compound is well-documented, with a low incidence of side effects reported. The controlled-release formulation minimizes peaks and troughs in drug levels, enhancing tolerability among patients .

Data Table: Summary of Clinical Findings

Study ReferencePatient GroupKey Findings
Elderly with heart failureHigher serum potassium; improved heart function; better patient satisfaction
Long-term furosemide usersSignificant rise in plasma potassium; effective counteraction of hypokalemia
Chronic renal insufficiencyMaintained electrolyte balance; reduced risk of complications

Preparation Methods

Potassium Chloride Layer

The potassium chloride layer employs a wet granulation process to ensure prolonged release:

  • Adhesive Preparation : A 3% w/v polyvinyl pyrrolidone (PVP) solution in isopropyl alcohol (IPA) is used as a binder.
  • Granulation : Potassium chloride is mixed with HPMC E5 and lactose, followed by wet massing and sieving through a 30-mesh screen.
  • Drying : Granules are tray-dried at 60°C to achieve a moisture content of ≤2%.

Table 1: Granulation Parameters for Potassium Chloride Layer

Parameter Specification Source
Binder Concentration 3% PVP in IPA
Drying Temperature 60°C
Sieve Size 30#
Excipient Ratio (KCl:HPMC) 80:20

Furosemide Layer

The immediate-release furosemide layer uses direct compression :

  • Superdisintegrants : Sodium starch glycolate (3% w/w) ensures rapid disintegration.
  • Lubrication : Magnesium stearate (0.5% w/w) prevents sticking during compression.

Bilayer Tablet Compression

The bilayer structure is achieved using a rotary tablet press with dual feed systems:

  • First Layer : Potassium chloride granules are pre-compressed at 2–3 kN to form a porous matrix.
  • Second Layer : Furosemide blend is added and compressed at 6–7 kN to ensure mechanical stability.

Table 2: Bilayer Tablet Properties

Property Specification Source
Hardness 6–7 kg/cm²
Friability ≤0.8%
Disintegration Time ≤15 minutes (furosemide layer)

Film Coating and Quality Control

Coating Process

A differentially permeable membrane is applied to the potassium chloride layer:

  • Coating Solution : Acrylic resin (RS100:RL100 = 1:1), triethyl citrate (plasticizer), and talc in 95% ethanol.
  • Spray Rate : 10–12 mL/min at 40°C inlet temperature.

In Vitro Dissolution Testing

The dissolution profile must meet the following criteria:

  • 1 Hour : 15–35% KCl released.
  • 8 Hours : ≥85% KCl released.

Table 3: Dissolution Profile Compliance

Time (h) KCl Release (%) Furosemide Release (%)
1 25 ± 5 95 ± 3
8 90 ± 5 N/A

Stability and Shelf Life

This compound exhibits 36-month stability under ambient conditions (25°C/60% RH). Accelerated stability testing (40°C/75% RH) confirms no significant degradation over 6 months.

Challenges in Manufacturing

  • Layer Separation : Minimized by optimizing pre-compression force (2–3 kN).
  • Hyperkalemia Risk : Controlled by ensuring KCl release ≤35% in the first hour.
  • Excipient Compatibility : Lactose avoids interactions with furosemide’s sulfonamide group.

Recent Advances in Formulation

  • Fenugreek Mucilage : Tested as a natural sustained-release polymer alternative to HPMC.
  • 3D Printing : Prototypes for personalized dosing show ±5% content uniformity.

Q & A

Q. How should researchers design reproducible experiments to study Diumide-K’s pharmacological mechanisms?

  • Methodological Answer : Begin with a hypothesis-driven experimental design, ensuring alignment with frameworks like PICO (Patient/population, Intervention, Comparison, Outcome) to structure objectives. For in vitro or in vivo studies, include positive/negative controls (e.g., reference diuretics for comparison) and standardized dosing protocols. Follow guidelines for compound characterization: report purity (HPLC), spectral data (NMR, IR), and physicochemical properties (solubility, stability) to enable replication . Use statistical power analysis to determine sample sizes and minimize variability.

Q. What strategies ensure a comprehensive literature review for this compound research?

  • Methodological Answer : Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries. Use databases like PubMed, SciFinder, or Reaxys with Boolean operators (e.g., "this compound AND diuretic AND pharmacokinetics"). Cross-reference citations in seminal papers to identify foundational studies. Critically evaluate sources for conflicts of interest or methodological flaws (e.g., lack of blinding in clinical trials) . Avoid unreliable platforms like , as noted in the query constraints.

Q. How can researchers validate conflicting data on this compound’s efficacy across studies?

  • Methodological Answer : Conduct a meta-analysis to quantify heterogeneity using tools like I² statistics. Investigate potential sources of discrepancy:
  • Experimental variables : Differences in dosage, administration routes, or model systems (e.g., rodent vs. human cell lines).

  • Analytical methods : Compare assay sensitivity (e.g., LC-MS vs. ELISA for metabolite quantification).
    Document findings in a contradiction matrix (Table 1) to guide further hypothesis testing .

    Table 1 : Example Contradiction Analysis Framework

    StudyDose (mg/kg)Model SystemEfficacy (%)Potential Confounder
    A et al. (2020)10Rat kidney cells75Serum-free medium
    B et al. (2022)5Human proximal tubules50Serum-containing medium

Advanced Research Questions

Q. What advanced techniques resolve uncertainties in this compound’s metabolite profiling?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with molecular networking to map metabolic pathways. Use isotope-labeling (e.g., ¹³C-Diumide-K) to track biotransformation products in vivo. Validate findings with computational tools like METLIN or GNPS libraries. For novel metabolites, provide fragmentation patterns and retention times in supplementary materials .

Q. How can researchers optimize this compound’s selectivity to minimize off-target effects?

  • Methodological Answer : Apply structure-activity relationship (SAR) studies using crystallography (e.g., X-ray co-structures with target proteins) or molecular docking simulations. Test selectivity via kinome-wide profiling or CRISPR-Cas9 knockout models. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets .

Q. What integrative approaches address gaps in this compound’s long-term safety data?

  • Methodological Answer : Combine longitudinal cohort studies with toxicogenomics (RNA-seq, proteomics) to identify biomarkers of adverse effects. Apply Hill’s criteria for causation to distinguish correlation from causality. Share raw data via FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) to facilitate independent validation .

Methodological Best Practices

  • Data Reporting : Adhere to the Beilstein Journal’s guidelines: limit main text to 5 critical compounds; deposit extensive datasets (e.g., dose-response curves) in supplementary files with descriptive metadata .
  • Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments. For human studies, include IRB approval numbers and informed consent protocols .
  • Collaboration Frameworks : Use project management tools (e.g., Gantt charts) to allocate tasks, track milestones, and ensure interdisciplinary coordination (e.g., chemists, pharmacologists) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.